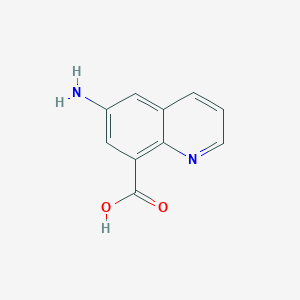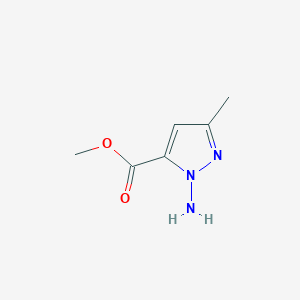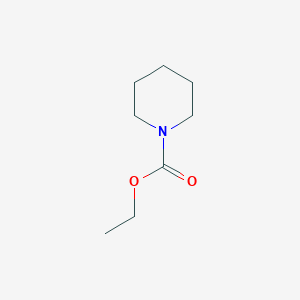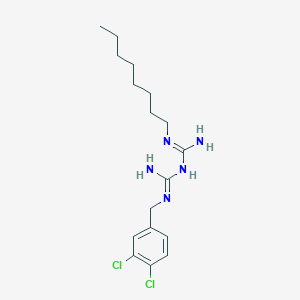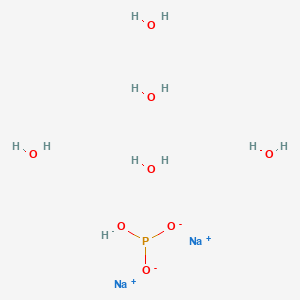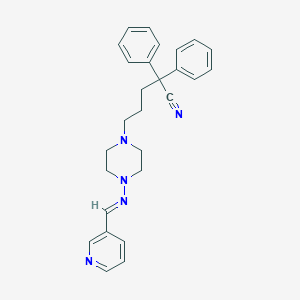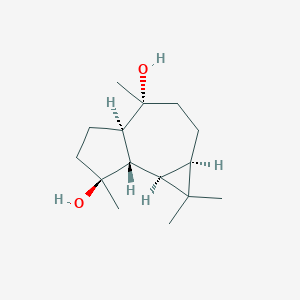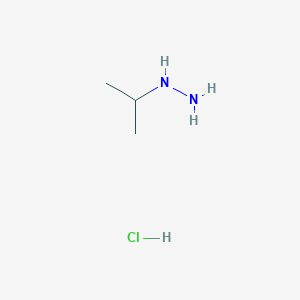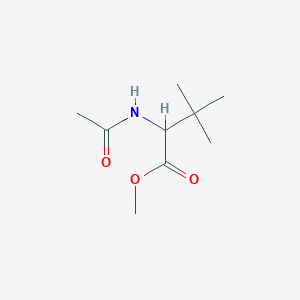
Methyl 2-acetamido-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-3,3-dimethylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of butanoic acid and is commonly known as MADB. The purpose of
Wirkmechanismus
The mechanism of action of MADB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, MADB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MADB has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemische Und Physiologische Effekte
MADB has been shown to have a range of biochemical and physiological effects in the body. In animal studies, MADB has been shown to reduce inflammation and pain, as well as improve cognitive function. MADB has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, the long-term effects of MADB on human health are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MADB is its ease of synthesis, which makes it a readily available compound for laboratory experiments. MADB is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of MADB is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of MADB is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for research on MADB. One area of interest is the development of new drugs based on MADB, particularly for the treatment of inflammatory and pain-related conditions. Another area of interest is the development of new materials based on MADB, which may have unique properties such as improved mechanical strength or conductivity. Additionally, further research is needed to fully understand the mechanism of action of MADB and its long-term effects on human health.
Synthesemethoden
The synthesis of MADB involves the reaction of 2-acetamido-3,3-dimethylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions with stirring for several hours. The resulting product is then purified using standard laboratory techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
MADB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MADB has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, MADB has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, MADB has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
143005-55-4 |
|---|---|
Produktname |
Methyl 2-acetamido-3,3-dimethylbutanoate |
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 2-acetamido-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13-5)9(2,3)4/h7H,1-5H3,(H,10,11) |
InChI-Schlüssel |
MNKLWOGVQOMQHS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)OC)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC(C(=O)OC)C(C)(C)C |
Synonyme |
Valine, N-acetyl-3-methyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



